Product packaging for 2-Bromo-3-nitropyridine(Cat. No.:CAS No. 19755-53-4)

2-Bromo-3-nitropyridine

Cat. No.: B022996
CAS No.: 19755-53-4
M. Wt: 202.99 g/mol
InChI Key: ZCCUFLITCDHRMG-UHFFFAOYSA-N
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Description

Significance of Nitroaromatic Heterocycles in Contemporary Organic Synthesis

Nitroaromatic heterocycles are a class of organic compounds that feature a nitro group (—NO₂) attached to a heterocyclic aromatic ring. bloomtechz.comnih.gov These compounds are of immense importance in contemporary organic synthesis, serving as foundational materials for a vast array of industrial and pharmaceutical products. researchgate.netscispace.com Their significance stems from the versatile chemistry of the nitro group, which can be transformed into numerous other functional groups, and the inherent reactivity and structural diversity of the heterocyclic core. researchgate.netnumberanalytics.com

The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the heterocyclic ring, making these compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. nih.govresearchgate.net For instance, the nitro group can be readily reduced to form an amino group (—NH₂), a critical transformation in the production of many biologically active molecules and industrial chemicals like aniline. nih.govresearchgate.net This reactivity allows for the construction of complex molecular architectures with desired biological or material properties. numberanalytics.com

Nitrogen heterocycles, a core component of these molecules, are ubiquitous in nature and are central to many biological processes. numberanalytics.com Their incorporation into synthetic compounds is a common strategy in drug discovery and development, as they often confer favorable pharmacological properties. numberanalytics.comchemimpex.com The combination of a nitro group and a heterocyclic system provides a powerful platform for creating diverse molecular libraries for screening and developing new drugs, pesticides, and advanced materials. chemimpex.comnbinno.com

2-Bromo-3-nitropyridine as a Versatile Building Block and Key Synthetic Intermediate

This compound (CAS No: 19755-53-4) is a prime example of a nitroaromatic heterocycle that functions as a versatile building block in organic synthesis. innospk.comchemimpex.com Its utility is derived from the specific arrangement of its functional groups: the bromine atom at the 2-position and the nitro group at the 3-position of the pyridine (B92270) ring. innospk.combloomtechz.com This substitution pattern enhances the compound's reactivity, making it an ideal precursor for constructing more complex molecules. innospk.com

The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. innospk.combloomtechz.com This allows for the introduction of a wide variety of functional groups at the 2-position. Furthermore, the compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental methods for forming carbon-carbon bonds in modern organic synthesis. innospk.com

The nitro group, in addition to activating the ring for nucleophilic substitution, can be chemically modified. bloomtechz.com A common transformation is its reduction to an amine, which then opens up further synthetic possibilities for creating fused heterocyclic systems or introducing other functionalities. bloomtechz.com This dual reactivity makes this compound a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemical compounds, and novel materials with specific electronic or optical properties. innospk.combloomtechz.comchemimpex.com For example, it can be used to synthesize various derivatives, including amines, alcohols, and esters, tailored for specific applications. bloomtechz.com It has been utilized in the synthesis of compounds like 3-nitropyridine-2-carbonitrile and pyrrolo[3,2-b]pyridines. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 19755-53-4 innospk.com
Molecular Formula C₅H₃BrN₂O₂ innospk.com
Molecular Weight 202.99 g/mol innospk.com
Appearance Yellow Powder innospk.com
Melting Point 122-125 °C innospk.com
Boiling Point 244 °C innospk.com
Density 1.833 g/cm³ innospk.com

| Flash Point | 101.4 °C | innospk.com |

Research Trajectories and Future Prospects in this compound Chemistry

The demand for this compound is expected to increase as innovation continues in the pharmaceutical, agrochemical, and materials science sectors. innospk.com Its role as a key intermediate positions it at the forefront of efforts to synthesize next-generation compounds efficiently and sustainably. innospk.com

Future research is likely to focus on several key areas. In pharmaceuticals, its versatility will be harnessed to create diverse libraries of drug candidates with potential antibacterial, antiviral, antifungal, or anticancer activities. bloomtechz.com The ability to precisely tailor the molecular structure based on the this compound scaffold is a significant advantage in modern drug discovery. bloomtechz.com

In materials science, there is growing interest in using this compound to develop novel organic materials with specific electronic or optical properties. innospk.com Researchers are also investigating its potential in the development of new catalysts. innospk.com The ongoing exploration of its reactivity and applications aligns with the broader trends in chemistry towards more efficient and innovative synthetic methodologies. As a forward-thinking area of research, the chemistry of this compound is committed to advancing in line with these trends, with investments in research and development aimed at enhancing its utility and meeting new challenges. innospk.com

Table 2: Examples of Synthetic Applications of this compound

Reactant Reagents/Conditions Product Application Area Reference
This compound Various nucleophiles 2-substituted-3-nitropyridines Pharmaceuticals, Agrochemicals innospk.combloomtechz.com
This compound Boronic acids, Pd catalyst (Suzuki Coupling) 2-Aryl-3-nitropyridines Complex Molecule Synthesis innospk.com
This compound Alkenes, Pd catalyst (Heck Coupling) 2-Alkenyl-3-nitropyridines Organic Materials innospk.com
This compound Reducing agents (e.g., H₂/Pd) 2-Bromo-3-aminopyridine Synthetic Intermediate bloomtechz.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O2 B022996 2-Bromo-3-nitropyridine CAS No. 19755-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCUFLITCDHRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339263
Record name 2-Bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19755-53-4
Record name 2-Bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-nitropyridine
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Synthetic Methodologies for 2 Bromo 3 Nitropyridine and Analogous Derivatives

Classical Synthetic Routes to Nitropyridines

The direct introduction of a nitro group onto a pyridine (B92270) ring is a challenging yet crucial transformation in the synthesis of nitropyridine derivatives. Similarly, the halogenation of pre-existing nitro-substituted pyridines offers another classical route.

Direct nitration of pyridine and its derivatives is often difficult due to the low electron density of the pyridine ring and the formation of pyridinium (B92312) salts with the acid catalysts, which deactivates the ring towards electrophilic attack. kochi-tech.ac.jp Consequently, harsh reaction conditions are typically required, which can lead to low yields and a lack of regioselectivity. kochi-tech.ac.jpresearchgate.net

Standard nitrating agents like nitric acid or a mixture of nitric and sulfuric acid generally result in very low yields of nitropyridines. researchgate.net To overcome these limitations, more potent nitrating agents and modified procedures have been developed. For instance, nitration with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃), provides a method for obtaining 3-nitropyridine (B142982) in good yield. researchgate.netntnu.no This process, known as Bakke's procedure, involves the formation of an N-nitropyridinium ion, which then undergoes a researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group to the 3-position. researchgate.netresearchgate.net Another approach involves the use of nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10-83%. rsc.org

The nitration of substituted pyridines is highly dependent on the nature and position of the substituent. For example, the nitration of 2-aminopyridine (B139424) primarily yields the 5-nitro isomer, making the synthesis of 2-amino-3-nitropyridine (B1266227) by this method laborious due to the difficult separation of isomers. orgsyn.org In the case of 2-amino-5-bromopyridine, nitration with a mixture of nitric and sulfuric acid can produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Starting MaterialNitrating AgentConditionsProductYieldReference
PyridineN₂O₅, then NaHSO₃/H₂OOrganic solvent3-Nitropyridine77% researchgate.net
PyridinesHNO₃ / Trifluoroacetic anhydride-3-Nitropyridines10-83% rsc.org
2-AminopyridineHNO₃ / H₂SO₄-2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor)Low orgsyn.org
2-Amino-5-bromopyridineHNO₃ / H₂SO₄0°C to 50-60°C2-Amino-5-bromo-3-nitropyridine78.2-93% orgsyn.org

The halogenation of nitro-substituted pyridines provides a direct route to halonitropyridines. The strong electron-withdrawing effect of the nitro group deactivates the pyridine ring towards electrophilic halogenation, often necessitating harsh reaction conditions. nih.gov However, the nitro group can also direct the position of halogenation.

An alternative strategy involves nucleophilic halogenation, where a suitable leaving group on the nitropyridine is displaced by a halide ion. For instance, 2-chloro-3-nitropyridines are significantly more accessible than other 2-halopyridines because the corresponding 2-hydroxypyridines can be readily chlorinated with reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), especially after the introduction of a nitro group. mdpi.com

Strategic Syntheses of the 2-Bromo-3-nitropyridine Scaffold

More targeted synthetic approaches for this compound often start from precursors that already contain either the amino or a halo functionality at the desired positions.

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-3-nitropyridine followed by bromination. google.comjustia.com In this two-step process, the amino group is first converted into a diazonium salt using a nitrite (B80452) source, such as sodium nitrite (NaNO₂), under acidic conditions. google.comorgsyn.org The resulting diazonium salt is then treated with a bromide source, typically copper(I) bromide (CuBr) in hydrobromic acid (HBr), to introduce the bromine atom at the 2-position.

A reported procedure involves the diazotization of 2-amino-3-nitropyridine followed by the addition of CuBr in 47% HBr to yield this compound. A process for preparing this compound from 2-amino-3-nitropyridine with a reported yield of 72% has also been documented. google.com

PrecursorReagentsKey StepsProductYieldReference
2-Amino-3-nitropyridine1. NaNO₂, HBr; 2. CuBrDiazotization, BrominationThis compound-
2-Amino-3-nitropyridine-Diazotization, BrominationThis compound72% google.com

The synthesis of this compound can also be achieved starting from 2-chloro-3-nitropyridine (B167233) analogues. One such strategy involves a condensation reaction followed by decarboxylation. For instance, 2-chloro-3-nitropyridines can react with diethyl malonate in the presence of a base like potassium carbonate in an anhydrous solvent such as THF. nih.gov The resulting substituted malonic ester can then undergo hydrolysis and decarboxylation in aqueous sulfuric acid to yield the corresponding 2-methyl-3-nitropyridine. nih.gov While this specific example leads to a methyl derivative, similar strategies involving different nucleophiles could potentially lead to other functionalized pyridines that could be further converted to the desired bromo derivative.

A more direct approach is the nucleophilic substitution of the chlorine atom in a 2-chloro-3-nitropyridine derivative. The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack. While direct conversion to the bromo derivative is less common than starting from the amino precursor, related transformations highlight the reactivity of this position. For example, 4-chloro-3-nitropyridine (B21940) can be converted to 4-benzylamino-3-nitropyridine (B10364) by reaction with benzylamine.

Hydroxypyridines, which exist in equilibrium with their pyridone tautomers, are important precursors for the synthesis of halopyridines. The hydroxyl group can be converted to a halogen using various halogenating agents. Phosphorus oxyhalides, such as phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃), are commonly used for this transformation. google.comresearchgate.net

The halogenation of hydroxypyridines with phosphorus oxyhalides often requires heating. nih.gov For example, 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid) has been chlorinated by treatment with phosphorus oxychloride at temperatures of about 190 to 200 °C. google.com A solvent-free procedure for the chlorination of various hydroxypyridines using equimolar amounts of POCl₃ in a sealed reactor at high temperatures has also been developed. nih.gov The conversion of a hydroxypyridine to a bromopyridine can be achieved using phosphorus oxybromide.

In a multi-step synthesis, 4-methyl-5-nitropyridin-2-ol can be first brominated at the 3-position and then the hydroxyl group at the 2-position can be converted to a chlorine by reacting with POCl₃. rsc.org This highlights the utility of this method in building complex substituted pyridines.

Starting MaterialReagentConditionsProductReference
HydroxypyridinesPOCl₃High temperature, sealed reactorChloropyridines nih.gov
2,6-Dihydroxypyridine-4-carboxylic acidPOCl₃190-200 °C2,6-Dichloropyridine-4-carboxylic acid google.com
3-Bromo-4-methyl-5-nitropyridin-2-olPOCl₃75 °C3-Bromo-2-chloro-4-methyl-5-nitropyridine rsc.org

Contemporary and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry is increasingly driven by the dual goals of maximizing product yield and minimizing environmental impact. In the context of this compound synthesis, this translates to refining existing methods and developing new, sustainable pathways that are both economically viable and ecologically responsible.

Process Optimization for Enhanced Efficiency and Selectivity

Recent efforts in process optimization have focused on several key areas:

One-Pot Procedures: To streamline the synthesis and reduce waste from intermediate workups, one-pot methodologies are being explored. A patented process describes a one-pot conversion of aromatic amines to aromatic halides, including the synthesis of this compound from 2-amino-3-nitropyridine with a 72% yield determined by gas chromatography. google.comjustia.com This approach combines diazotization and halogenation in a single reaction vessel, often using a mixture of a nitrite salt, dimethylsulfoxide (DMSO), and a halohydric acid. google.com

Catalyst and Reagent Selection: Research has shown that the choice of reagents can significantly impact the reaction's efficiency. For instance, in the synthesis of related halonitropyridines, the use of N-bromosuccinimide (NBS) for bromination can offer improved selectivity and milder reaction conditions compared to liquid bromine. ijssst.info Similarly, alternative diazotization agents and halide sources are being investigated to move away from copper-mediated reactions.

Control of Reaction Parameters: Careful control of reaction conditions such as temperature, solvent, and addition rates is crucial for maximizing yield and selectivity. For example, in the synthesis of 2-amino-5-bromo-3-nitropyridine, a related compound, maintaining specific temperature ranges during bromination and nitration steps is critical to prevent the formation of unwanted isomers. orgsyn.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. smolecule.com This technology allows for rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and improved selectivity. smolecule.com While specific data on the microwave-assisted synthesis of this compound is limited, its successful application in the synthesis of analogous compounds like 5-bromo-2-chloro-3-nitropyridine (B118568) suggests its potential for optimizing the production of this compound as well. smolecule.com

Table 1: Comparison of Synthetic Methods for this compound and Analogues

MethodStarting MaterialReagentsKey FeaturesYieldReference
Sandmeyer Reaction 2-Amino-3-nitropyridineNaNO₂, CuBr, HBrTraditional multi-step process.Not specified
One-Pot Diazotization/Bromination 2-Amino-3-nitropyridineKNO₂, DMSO, HBrStreamlined one-pot procedure, avoids copper.72% (GC) google.comjustia.com
Microwave-Assisted Synthesis Pyridine derivativesVariesRapid heating, reduced reaction times, improved yields.Not specified for this compound, but effective for analogues. smolecule.com

Sustainable Methodologies and Environmental Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. nih.gov The goal is to minimize the environmental footprint by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov

Key environmental considerations and sustainable approaches in the synthesis of this compound and its analogues include:

Atom Economy: Synthetic methods are being evaluated based on their "atom economy," which measures how efficiently the atoms from the reactants are incorporated into the final product. nih.gov One-pot syntheses and reactions with fewer byproducts generally have a higher atom economy. mdpi.comcore.ac.ukresearchgate.net

Solvent Selection: A significant source of chemical waste comes from the use of volatile and toxic organic solvents. nih.gov Green chemistry encourages the use of safer solvents like water, or even solvent-free reaction conditions. nih.gov While many current procedures for synthesizing nitropyridines still rely on organic solvents like tetrahydrofuran (B95107) (THF) or toluene, research into greener alternatives is ongoing. nih.govpatsnap.commdpi.com

Waste Reduction and Catalyst Recycling: A major environmental concern with traditional Sandmeyer reactions is the generation of copper-containing waste. google.comjustia.com The development of copper-free methods, as seen in some one-pot procedures, is a significant step towards a more sustainable process. google.comjustia.com Furthermore, the use of recyclable catalysts is a core principle of green chemistry. nih.gov

Alternative Energy Sources: As previously mentioned, microwave-assisted synthesis is not only more efficient but can also be more energy-efficient than conventional heating methods. smolecule.com This aligns with the green chemistry principle of designing for energy efficiency. nih.gov

The shift towards greener and more optimized synthetic methodologies for this compound reflects a broader trend in the chemical industry. innospk.com By embracing these contemporary approaches, manufacturers can not only improve the economic viability of their processes but also contribute to a more sustainable future. innospk.comnih.gov

Reactivity and Mechanistic Investigations of 2 Bromo 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 2-bromo-3-nitropyridine, enabling the introduction of diverse functional groups onto the pyridine (B92270) core. mdpi.comwikipedia.org The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to attack by nucleophiles. wikipedia.org

The SNAr reactions of halonitropyridines, including this compound, typically proceed through a two-step addition-elimination mechanism. wikipedia.orgnih.gov In this pathway, the nucleophile first attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This initial addition is generally the rate-determining step. wikipedia.orgnih.gov The aromaticity of the ring is then restored by the departure of the leaving group, in this case, the bromide ion. wikipedia.org

The stability of the Meisenheimer intermediate is crucial to the reaction's feasibility. In nitropyridines, the strong electron-withdrawing nitro group effectively stabilizes the negative charge of this intermediate through resonance. wikipedia.org

The nitro group (NO₂) at the 3-position of this compound plays a critical activating role in nucleophilic aromatic substitution. vulcanchem.comcymitquimica.com Its powerful electron-withdrawing nature significantly decreases the electron density of the pyridine ring, thereby enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. mdpi.comvulcanchem.com This activation is most pronounced at the positions ortho and para to the nitro group. wikipedia.org In the case of this compound, the bromine atom is positioned ortho to the activating nitro group, facilitating nucleophilic attack at the C2 position.

The presence of the nitro group not only increases the reaction rate but also influences the regioselectivity of the substitution.

In this compound, the bromine atom at the C2 position is the primary site for nucleophilic substitution. mdpi.com The combined electron-withdrawing effects of the ring nitrogen and the adjacent nitro group make the C2 carbon highly electrophilic and prone to attack. vulcanchem.com

Research has shown that various nucleophiles can displace the bromide ion. For example, reactions with amines and thiols proceed to give the corresponding 2-amino- and 2-thio-3-nitropyridine derivatives. mdpi.comresearchgate.net The selectivity for substitution at the C2 position is a key feature of the reactivity of this compound, allowing for the controlled synthesis of specifically functionalized pyridine derivatives. mdpi.com

Table 1: Examples of Selective Substitution at the Bromine Position

NucleophileProductReference
Amines2-Amino-3-nitropyridine (B1266227) derivatives researchgate.net
Thiols2-Thio-3-nitropyridine derivatives mdpi.com

While substitution of the bromine atom is more common, under certain conditions, the nitro group in nitropyridine derivatives can also be displaced by nucleophiles. nih.gov Studies on related 3-nitropyridines have shown that the nitro group can act as a leaving group, particularly with soft nucleophiles like thiols. nih.gov For instance, in reactions of 2-methyl-3,5-dinitropyridine (B14619359) with thiols, substitution of the 3-nitro group has been observed. mdpi.com

In some cases, a phenomenon known as nitro-group migration has been reported in reactions of halonitropyridines with amines, suggesting complex reaction pathways where the nitro group is ultimately displaced or relocated. researchgate.netclockss.org However, for this compound itself, displacement of the bromine is the more typically observed pathway.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. acs.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.orgnih.gov The mechanism involves the addition of the nucleophile to the aromatic ring to form a σH-adduct, followed by a base-induced β-elimination of the leaving group from the nucleophile to restore aromaticity. nih.govresearchgate.net

VNS reactions on 3-nitropyridines typically occur at the positions ortho or para to the nitro group (C2, C4, or C6). organic-chemistry.orgntnu.no For instance, the alkylation of 3-nitropyridines with sulfonyl-stabilized carbanions has been shown to proceed efficiently, yielding alkylated nitropyridines. acs.orgnih.gov This method provides a direct route to introduce carbon substituents onto the pyridine ring without the need for a pre-installed leaving group at the substitution site. acs.orgresearchgate.net While VNS is a general reaction for nitropyridines, the presence of the bromine in this compound means that it can compete with standard SNAr reactions. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. innospk.comeie.gr The presence of the bromine atom provides a handle for these transformations, enabling the synthesis of more complex molecular architectures. innospk.com

Commonly employed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. innospk.combloomtechz.com

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the bromo-nitropyridine with an organoboron compound, such as a boronic acid or ester. vulcanchem.comscientificlabs.com It is a versatile method for forming biaryl structures or for introducing alkyl or vinyl groups. vulcanchem.com

Heck Reaction: The Heck reaction, also palladium-catalyzed, couples the bromo-nitropyridine with an alkene to form a substituted alkene. innospk.combloomtechz.com

Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple the bromo-nitropyridine with a terminal alkyne, yielding an alkynylpyridine derivative. dntb.gov.uamdpi.com

These cross-coupling reactions are pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. innospk.comsmolecule.com

Table 2: Metal-Catalyzed Cross-Coupling Reactions of Bromo-Nitropyridines

Reaction NameCatalyst System (Typical)Coupling PartnerBond FormedReference
Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), BaseOrganoboron compoundC-C vulcanchem.com
Heck ReactionPd catalyst, BaseAlkeneC-C innospk.com
Sonogashira CouplingPd catalyst, Cu co-catalyst, BaseTerminal AlkyneC-C (sp) dntb.gov.ua

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis. numberanalytics.combyjus.com The presence of both a bromo and a nitro group on the pyridine ring influences its reactivity in these transformations. bloomtechz.com

The Suzuki-Miyaura coupling, a powerful tool for creating C-C bonds, involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. byjus.com Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wuxiapptec.comlibretexts.org

For this compound, the electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes the C-Br bond susceptible to oxidative addition to a Pd(0) center, a key step in these catalytic cycles. rsc.org However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. wuxiapptec.com

The catalytic cycle of most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. numberanalytics.combyjus.comwikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex. numberanalytics.comwikipedia.org This process is often the rate-determining step of the entire catalytic cycle. numberanalytics.comwikipedia.orglibretexts.org

The general reactivity order for aryl halides in oxidative addition is Ar-I > Ar-OTf > Ar-Br > Ar-Cl. libretexts.org In the context of this compound, the carbon-bromine bond is cleaved during this step. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates this process. rsc.org

Several factors influence the rate of oxidative addition:

Nature of the Halide: As mentioned, the C-I bond is generally more reactive than C-Br, which is more reactive than C-Cl. libretexts.org

Electronic Effects: Electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, generally accelerate the rate of oxidative addition.

Ligand Effects: The choice of phosphine (B1218219) ligand on the palladium catalyst is critical. Electron-donating ligands can increase the electron density on the palladium center, which can promote oxidative addition. nih.gov

Solvent: The polarity of the solvent can influence the reaction rates.

Mechanistic studies have shown that the oxidative addition can proceed through different pathways. For some substrates, a three-centered, relatively non-polar transition state is proposed. rsc.org In other cases, particularly for electron-deficient systems, a more polarized transition state resembling that of a nucleophilic aromatic substitution (SNAr) reaction may be involved. rsc.org

For 2-halopyridines, the oxidative addition of Pd(0) can lead to the formation of a dimeric palladium species, which in some cases can act as an effective precatalyst, but in others may inhibit the cross-coupling reaction. nih.gov

The Buchwald-Hartwig amination of aminopyridines, particularly those with an amino group adjacent to the halide, presents several challenges. nih.gov The use of 2-aminopyridine (B139424) derivatives as nucleophiles in palladium-catalyzed couplings can be difficult because these substrates can bind irreversibly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. core.ac.uk

Challenges:

Catalyst Inhibition: The nitrogen atom of the pyridine ring and the amino group can chelate to the palladium center, forming a stable complex that is reluctant to undergo further reaction. nih.gov This is a significant issue with 2-aminopyridines. core.ac.uk

Substrate Reactivity: While electron-withdrawing groups activate the halide for oxidative addition, they can deactivate the amine nucleophile. Conversely, electron-donating groups that enhance the nucleophilicity of the amine can hinder the initial oxidative addition step.

Homocoupling: A potential side reaction is the homocoupling of the aminopyridine substrate. nih.gov

Base Sensitivity: Many cross-coupling reactions require a base, but some substrates, such as amides, can be sensitive to harsh or insoluble inorganic bases. chemrxiv.orgsigmaaldrich.com

Solutions:

To overcome these challenges, several strategies have been developed:

Ligand Design: The development of bulky and electron-rich phosphine ligands, such as RuPhos and BrettPhos, has been instrumental. nih.gov These ligands can promote the desired reductive elimination step and disfavor the formation of stable, off-cycle palladium complexes. core.ac.uk

Precatalysts: The use of well-defined palladium precatalysts can lead to the efficient in situ generation of the active Pd(0) species, avoiding issues associated with catalyst activation. wuxiapptec.com

Base Selection: The use of soluble, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous for base-sensitive substrates. wuxiapptec.comchemrxiv.org In some cases, a combination of an organic base with an inorganic salt additive, such as NaTFA (sodium trifluoroacetate), can be effective. chemrxiv.org

Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for success. wuxiapptec.com For instance, lowering the reaction temperature can sometimes improve the yield for sensitive substrates. nih.gov

Table 1: Challenges and Solutions in Aminopyridine Coupling Reactions
ChallengeDescriptionSolution(s)
Catalyst InhibitionChelation of the pyridine and amino nitrogens to the palladium center can form stable, unreactive complexes. nih.govUse of bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) to destabilize inhibitory complexes and promote reductive elimination. nih.govcore.ac.uk
Substrate ReactivityConflicting electronic requirements for oxidative addition and amine nucleophilicity.Careful selection of ligands and reaction conditions to balance the electronic demands of the reaction steps.
HomocouplingSelf-coupling of the aminopyridine starting material can occur as a side reaction. nih.govOptimization of catalyst system and reaction conditions to favor the cross-coupling pathway.
Base SensitivityHarsh or insoluble bases can lead to substrate degradation or poor reaction performance. chemrxiv.orgsigmaaldrich.comEmploying soluble organic bases like DBU or a combination of bases (e.g., DBU + NaTFA). wuxiapptec.comchemrxiv.org

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for cross-coupling reactions of this compound, other transition metals can also mediate useful transformations.

Iron-catalyzed reactions have gained attention as a more sustainable and cost-effective alternative to palladium catalysis. Iron catalysts have been used for various transformations, including C-C bond formation and reduction reactions. acs.orgorganic-chemistry.org For example, iron(II) chloride has been shown to catalyze the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org Although not specifically demonstrated with this compound, the general reactivity suggests potential applicability. However, some nitrogen-containing heterocycles, such as 2-nitropyridine, have been found to be incompatible with certain iron-catalyzed reduction conditions. sci-hub.se

Copper-catalyzed reactions are also well-established in organic synthesis. Copper catalysts are particularly useful for Ullmann-type coupling reactions and have been employed in the amination of halopyridines. nih.gov For instance, copper(I) iodide is often used as a co-catalyst in Sonogashira couplings. scirp.org

Chemical Transformations of the Nitro Moiety

The nitro group of this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. bloomtechz.com

The reduction of the nitro group in this compound to yield 2-bromo-3-aminopyridine is a common and important transformation. This reaction can be achieved using a variety of reducing agents and methods. bloomtechz.commasterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comgoogle.com This method is generally clean and efficient. Catalytic hydrogenation can often be performed under conditions that preserve other functional groups, such as the bromine atom in this compound.

Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.com For example, the reduction of this compound has been reported using iron powder in acetic acid.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitro groups. ambeed.com

The choice of the reduction method is crucial as it can influence the yield and selectivity of the reaction. bloomtechz.com For instance, while catalytic hydrogenation is often preferred for its clean conversion, metal/acid systems can sometimes lead to dehalogenation as a side reaction, which may require careful control of the reaction conditions.

Table 2: Common Methods for the Reduction of this compound
MethodReagents/CatalystGeneral ConditionsAdvantagesPotential Disadvantages
Catalytic HydrogenationH₂, Pd/C, Pt/C, or Raney NiHydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate)High yield, clean reaction, often preserves other functional groups. masterorganicchemistry.comRequires specialized hydrogenation equipment.
Metal/Acid ReductionFe/CH₃COOH, Sn/HCl, Zn/HClAcidic medium, often at elevated temperatures. masterorganicchemistry.comInexpensive reagents, simple procedure.Can sometimes lead to dehalogenation, workup can be tedious.
Other Chemical ReductionsSnCl₂, Na₂S₂O₄Varies with reagent.Can offer alternative selectivity. ambeed.comMay require specific reaction conditions and produce stoichiometric waste.

The product of the nitro reduction, 2-bromo-3-aminopyridine, is a highly valuable and versatile synthetic intermediate. nbinno.com The presence of both a bromine atom and an amino group on the pyridine ring allows for a wide range of subsequent chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.comijssst.info

The amino group is a strong activating group for electrophilic aromatic substitution and can also act as a nucleophile. The bromine atom, on the other hand, is a good leaving group in nucleophilic aromatic substitution and is well-suited for various cross-coupling reactions.

Some of the key applications of 2-bromo-3-aminopyridine include:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions to introduce a variety of substituents at the 2-position. scirp.orguwindsor.ca

Synthesis of Fused Heterocycles: The adjacent amino and bromo groups are perfectly positioned for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. sioc-journal.cnrsc.org

Further Functionalization of the Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce a wide array of functional groups. For example, diazotization followed by treatment with a copper(I) bromide solution can be used to replace the amino group with another bromine atom.

Directed C-H Functionalization: The amino group can act as a directing group to control the regioselectivity of C-H activation reactions at other positions on the pyridine ring. nih.gov

The diverse reactivity of 2-bromo-3-aminopyridine makes it an essential precursor for the synthesis of complex molecules with a wide range of biological activities. nih.govnbinno.com

Regioselectivity and Chemoselectivity in Synthetic Pathways

The reactivity of this compound is largely dictated by the electronic interplay between the pyridine ring, the electron-withdrawing nitro group, and the bromine substituent. This arrangement provides a framework for selective chemical transformations, making the compound a valuable intermediate in organic synthesis. innospk.com The regioselectivity (where a reaction occurs on the molecule) and chemoselectivity (which functional group reacts) are critical considerations in designing synthetic routes involving this substrate.

Steric and Electronic Influences on Reaction Outcomes

The chemical behavior of this compound is a direct consequence of the steric and electronic properties conferred by its substituents. The nitro group at the 3-position is strongly electron-withdrawing, which significantly lowers the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but strongly activates it toward nucleophilic aromatic substitution (SNAr). smolecule.com

The primary site for nucleophilic attack is the carbon atom bearing the bromine atom (the C2 position). The bromine at C2 acts as a good leaving group, facilitated by the electronic pull of the adjacent nitro group and the nitrogen atom in the pyridine ring. innospk.comvulcanchem.com This electronic arrangement stabilizes the intermediate Meisenheimer complex formed during an SNAr reaction, thereby lowering the activation energy for the substitution.

Steric factors also play a crucial role. The bromine atom at position 2 and the nitro group at position 3 create a sterically hindered environment around one side of the pyridine ring. vulcanchem.com This can influence the approach of bulky nucleophiles and reagents, sometimes directing them to less hindered positions on the ring, although reactions at C2 remain predominant. In related substituted nitropyridines, steric effects from substituents have been shown to direct the regioselectivity of nucleophilic attack. mdpi.com For instance, in reactions of 2-methyl-3,5-dinitropyridine, the presence of the methyl group influences the ratio of substitution products. mdpi.com

The chemoselectivity of reactions is also governed by these electronic effects. In molecules containing multiple potential leaving groups, the reaction conditions and the nature of the nucleophile determine the outcome. While the bromine at C2 is the most common site for substitution, studies on other 3-nitropyridines have shown that the nitro group itself can sometimes be displaced by potent nucleophiles, such as thiolates. mdpi.comnih.gov However, in this compound, the C-Br bond is the more typical reaction site for nucleophilic displacement.

The table below summarizes the influence of substituents on the reactivity of the pyridine ring in nitropyridine derivatives.

Substituent PositionElectronic EffectSteric EffectInfluence on Reactivity
Nitro group at C3 Strongly electron-withdrawingModerateActivates the ring for nucleophilic attack, especially at C2 and C6; deactivates for electrophilic attack. smolecule.com
Bromine at C2 Electron-withdrawing; good leaving groupSignificantCreates a primary site for nucleophilic substitution; provides steric hindrance. innospk.comvulcanchem.com

Control of Isomer Formation and Purification Strategies

Controlling the formation of specific isomers is paramount in synthetic chemistry to ensure the desired product is obtained with high purity and yield. For this compound, synthetic strategies are often designed to prevent the formation of other constitutional isomers. A common and effective method to achieve this is to start with a precursor where the substitution pattern is already established. For example, the synthesis of this compound can be reliably achieved from 2-amino-3-nitropyridine via a Sandmeyer-type reaction. In this process, the amino group is converted into a diazonium salt, which is then displaced by a bromide ion, ensuring the bromine is introduced specifically at the C2 position.

When reactions involving this compound or its derivatives have the potential to yield multiple isomers, controlling the outcome relies on the careful selection of reaction conditions (e.g., temperature, solvent, catalyst) and reagents. For example, in the nucleophilic substitution reactions of the related 2-methyl-3,5-dinitropyridine, the formation of a mixture of isomers was observed, with the ratio dependent on the interplay of steric and electronic effects. mdpi.com The precise ratio of these isomers was determined using 1H NMR spectroscopy. mdpi.com

Once a reaction is complete, purification is essential to isolate the desired product from byproducts, unreacted starting materials, and any isomeric impurities. Several standard laboratory techniques are employed for the purification of nitropyridine derivatives.

Common Purification Strategies:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

Column Chromatography: This method is highly effective for separating compounds with different polarities. The crude mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is used to move the components down the column at different rates. nih.gov

Washing/Extraction: Crude products can be washed with specific solvents to remove certain impurities. For instance, washing with a non-polar solvent like petroleum ether can remove non-polar byproducts. orgsyn.org Liquid-liquid extraction is also used to separate the product from a reaction mixture based on its solubility in immiscible solvents.

The table below details purification methods reported for various bromonitropyridine derivatives, which are applicable to syntheses involving this compound.

Purification MethodTarget Compound/IntermediatePurposeReference
Filtration and Washing 2-Amino-5-bromo-3-nitropyridineRemoval of inorganic salts and soluble impurities after precipitation. orgsyn.org
Refluxing in Petroleum Ether Crude 2-amino-5-bromo-3-nitropyridineTo wash the crude product and remove more volatile impurities. orgsyn.org
Recrystallization 2,3-Diamino-5-bromopyridineFinal purification of the solid product from water. orgsyn.org
Column Chromatography (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylanilineSeparation of the final product from a reaction mixture using silica gel. nih.gov
Differential Scanning Calorimetry (DSC) 2,4-Dibromo-3-nitropyridineTo identify polymorphic forms and assess purity by analyzing melting behavior.

Derivatization and Functionalization Strategies Based on 2 Bromo 3 Nitropyridine

Diversification via Halogen and Nitro Group Modifications

The modification of the halogen and nitro moieties is a primary strategy for diversifying the 2-Bromo-3-nitropyridine scaffold. These transformations allow for the introduction of a wide range of functional groups, which serve as key intermediates for more complex molecules. bloomtechz.com

The bromine atom at the 2-position of this compound is susceptible to displacement by various nucleophiles. This reactivity allows for the straightforward synthesis of amine, alcohol, and ester derivatives, which are valuable precursors in medicinal chemistry and materials science. bloomtechz.com

The reaction with amines, both primary and secondary, proceeds via nucleophilic aromatic substitution to yield N-substituted 2-amino-3-nitropyridine (B1266227) derivatives. For instance, the reaction of the related 5-bromo-2-chloro-3-nitropyridine (B118568) with an excess of methylamine (B109427) efficiently produces 5-bromo-N-methyl-3-nitropyridin-2-amine in high yield. nih.gov This amination is a crucial step for building more complex scaffolds, such as imidazo[4,5-b]pyridines. nih.govnih.gov

Similarly, oxygen-based nucleophiles can displace the bromide. The reaction with alkoxides or phenoxides leads to the formation of ether derivatives. While specific examples starting directly from this compound are detailed in broader studies of nitropyridine reactivity, the principles follow standard SNAr mechanisms. researchgate.netrsc.org The synthesis of ester derivatives can also be achieved, although this transformation is less common than amination or etherification. The low reactivity of tertiary alcohols towards derivatization has been noted in related sterically hindered systems. acs.org

The subsequent reduction of the nitro group in these derivatives, for example using iron powder in acetic acid or catalytic hydrogenation, yields the corresponding 3-aminopyridine (B143674) compounds. orgsyn.org These diamine structures are pivotal intermediates for constructing fused heterocyclic systems. orgsyn.org

ReactantNucleophileProductResearch Focus
2-Halo-3-nitropyridine derivativePrimary/Secondary AminesN-substituted-2-amino-3-nitropyridineSNAr displacement of halogen to form C-N bond. nih.govnih.gov
2-Halo-3-nitropyridine derivativeAlcohols/Phenols2-Alkoxy/Aryloxy-3-nitropyridineSNAr displacement for ether formation. researchgate.netrsc.org
This compoundIron (Fe) / Acetic Acid3-Amino-2-bromopyridineReduction of the nitro group to an amine.

The conversion of the bromo group in this compound to a nitrile (cyano) group is a key functionalization, providing access to 3-nitropyridine-2-carbonitrile. sigmaaldrich.comchemicalbook.com This transformation is a valuable route to carboxylic acids, amides, and various nitrogen-containing heterocycles.

Historically, this cyanation is often achieved using heavy metal reagents, such as cuprous cyanide (CuCN), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. google.com This method, while effective, has drawbacks related to the use of toxic heavy metals and harsh conditions. google.com

More modern approaches focus on transition-metal-catalyzed cyanations. Palladium-catalyzed reactions, for example, can utilize safer cyanide sources and proceed under milder conditions. researchgate.net Recent developments include the denitrative cyanation of nitroarenes, where the nitro group itself is replaced by a nitrile using palladium catalysts and non-metal cyanating agents like aminoacetonitriles. rsc.org Electrochemical methods have also emerged as a transition-metal-free alternative for converting nitroarenes to aryl nitriles. rsc.orgorganic-chemistry.org While these denitrative methods are powerful, the direct displacement of the bromine from this compound remains a common and direct route to the corresponding nitrile. sigmaaldrich.comchemicalbook.com

Starting MaterialReagent(s)ProductMethod
This compoundCuprous Cyanide (CuCN), DMF3-Nitropyridine-2-carbonitrileClassical nucleophilic substitution. google.com
NitroarenesPd(acac)₂, BrettPhos, AminoacetonitrileAryl NitrilePalladium-catalyzed denitrative cyanation. rsc.org
Nitroarenest-BuNC, t-BuONO, Ionic LiquidAryl NitrileElectrochemical denitrative cyanation. rsc.org

Heterocyclic Annulation and Ring System Construction

This compound is a powerful substrate for constructing fused heterocyclic ring systems, which are prevalent in pharmacologically active compounds. The ortho positioning of the bromo and nitro groups allows for sequential reactions that culminate in ring closure, a process known as annulation.

The pyrrolo[3,2-b]pyridine scaffold is a core structure in various bioactive molecules, and this compound serves as a key starting material for its synthesis. sigmaaldrich.comchemicalbook.com A common strategy involves the reductive cyclization of a derivative of this compound. For example, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, which is synthesized from a substituted 2-methyl-3-nitropyridine, acts as a critical intermediate in the synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine, a known dengue virus inhibitor. The electron-withdrawing nature of the nitro and bromo groups facilitates the initial steps and subsequent cyclization reactions. The general approach involves the reduction of the nitro group to an amine, which then participates in an intramolecular reaction to form the fused pyrrole (B145914) ring.

The electron-deficient C4=C5 double bond in the this compound system is activated towards cycloaddition reactions. Specifically, it can act as a 2π-component in [3+2] cycloaddition reactions with 1,3-dipoles. mdpi.comresearchgate.net This provides a direct route to condensed pyrroline (B1223166) and pyrrolidine (B122466) ring systems. researchgate.netmdpi.comresearchgate.net

A well-documented example is the reaction of 2-substituted-3-nitropyridines with N-methyl azomethine ylide, which is generated in situ from sarcosine (B1681465) and paraformaldehyde. mdpi.comresearchgate.net The cycloaddition occurs at the C4-C5 bond of the pyridine (B92270) ring, followed by the elimination of nitrous acid (HNO₂) and subsequent rearomatization, to yield the fused pyrroline derivative. mdpi.comresearchgate.net The substituent at the 2-position influences the course of the reaction. For instance, studies on 5-bromo-3-nitro-2-(substituted)pyridines have demonstrated the successful synthesis of various pyrrolo[3,2-b]pyridine derivatives through this cycloaddition-elimination pathway. mdpi.comresearchgate.net

Pyridine DerivativeDipoleProduct TypeReaction Details
2-Substituted-5-bromo-3-nitropyridineN-methyl azomethine ylideCondensed Pyrroline[3+2] cycloaddition followed by HNO₂ elimination. mdpi.comresearchgate.net

The imidazo[4,5-b]pyridine scaffold, a purine (B94841) bioisostere, is found in numerous therapeutic agents and is readily synthesized from 2-halo-3-nitropyridine precursors. nih.govnih.govmdpi.com A highly efficient, tandem, one-pot procedure has been developed starting from the analogous 2-chloro-3-nitropyridine (B167233). nih.govacs.org This process involves three sequential steps:

SNAr Reaction: Nucleophilic substitution of the halogen at C2 with a primary amine. nih.govacs.org

Nitro Group Reduction: In situ reduction of the 3-nitro group, typically with a reducing agent like zinc dust, to form a 2,3-diaminopyridine (B105623) intermediate. nih.govacs.org

Heteroannulation: Condensation of the resulting diamine with an aldehyde, which leads to cyclization and formation of the fused imidazole (B134444) ring. nih.govacs.org

This tandem approach is advantageous as it allows for the rapid construction of a diverse library of substituted imidazo[4,5-b]pyridines with just a single chromatographic purification step. nih.gov The synthesis of N3-substituted derivatives can be achieved by starting with the appropriate N-substituted 2,3-diaminopyridine intermediate. nih.gov

The synthesis of dipyridopyrazines can also be envisioned from the 2,3-diaminopyridine intermediate. These compounds are typically formed via the oxidative dimerization of the diamine precursor, creating the central pyrazine (B50134) ring fused between two pyridine moieties.

Expanding Molecular Complexity through Strategic Derivatizationbloomtechz.com

The chemical architecture of this compound, featuring a pyridine ring substituted with a bromine atom and a nitro group, makes it a highly versatile building block in organic synthesis. bloomtechz.cominnospk.com Its utility stems from the presence of two key functional groups that serve as reactive handles for a variety of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, particularly activating the C-Br bond at the 2-position towards nucleophilic attack. bloomtechz.com This inherent reactivity allows chemists to employ several strategic derivatization methods to expand the molecular complexity of the parent compound.

The primary strategies for the functionalization of this compound can be categorized into three main types of reactions:

Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction where the bromine atom is displaced by a variety of nucleophiles. The activation provided by the adjacent nitro group facilitates this reaction, allowing for the introduction of oxygen, sulfur, or nitrogen-based functional groups. bloomtechz.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the site of the bromine atom. innospk.comwikipedia.org These reactions are renowned for their broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com

Modification of the Nitro Group: The nitro group itself can be chemically transformed, most commonly through reduction to an amino group (-NH2). bloomtechz.com This transformation is significant as it not only alters the electronic properties of the pyridine ring but also introduces a new nucleophilic site, paving the way for a host of subsequent functionalization reactions like amide bond formation or diazotization.

These derivatization pathways are instrumental in constructing more complex molecular frameworks from a readily available starting material.

Table 1: Key Derivatization Strategies for this compound

Reaction TypeTypical ReagentsFunctional Group TransformationBond Formed
Nucleophilic Aromatic Substitution (SNAr)Alkoxides (e.g., NaOMe), Thiolates (e.g., NaSPh), Amines (e.g., R2NH)-Br → -OR, -SR, -NR2C-O, C-S, C-N
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids (e.g., PhB(OH)2), Pd Catalyst (e.g., Pd(PPh3)4), Base-Br → -ArC-C
Buchwald-Hartwig AminationPrimary/Secondary Amines, Pd Catalyst, Bulky Phosphine (B1218219) Ligand, Base-Br → -NHR, -NR2C-N
CyanationCuprous Cyanide (CuCN)-Br → -CNC-C
Nitro Group ReductionReducing Agents (e.g., Fe/Acetic Acid, H2/Pd/C)-NO2 → -NH2N-H

Tailoring Structural Attributes for Advanced Research Objectivesinnospk.com

The strategic derivatization of this compound is not merely an academic exercise but a crucial process for synthesizing molecules with tailored properties for advanced research in fields like medicinal chemistry and materials science. bloomtechz.cominnospk.com By carefully selecting the reaction type and coupling partners, researchers can systematically modify the structure of the pyridine core to achieve specific biological activities or material characteristics. bloomtechz.comchemimpex.com

Synthesis of Biaryl Scaffolds via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. researchgate.netmdpi.com The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex, allows for the direct installation of diverse aromatic systems at the 2-position. mdpi.com This methodology offers a direct route to a wide array of 2-aryl-3-nitropyridines, significantly expanding the structural diversity accessible from the starting material. researchgate.net

Table 2: Illustrative Examples of Suzuki-Miyaura Coupling Products from this compound

Arylboronic Acid PartnerResulting DerivativePotential Application Area
Phenylboronic acid2-Phenyl-3-nitropyridinePharmaceutical intermediate
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-nitropyridineMedicinal chemistry scaffold
Thiophene-2-boronic acid2-(Thiophen-2-yl)-3-nitropyridineOrganic electronics
Indole-5-boronic acid2-(Indol-5-yl)-3-nitropyridineBioactive molecule synthesis

Formation of Aryl Amines via Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless biologically active compounds. The Buchwald-Hartwig amination has emerged as a highly effective method for this purpose, overcoming the limitations of older techniques. wikipedia.org This palladium-catalyzed reaction enables the coupling of this compound with a wide range of primary and secondary amines. numberanalytics.comresearchgate.net This allows for the precise introduction of amino functionalities that can serve as key pharmacophores or handles for further molecular elaboration.

Table 3: Representative Amines for Buchwald-Hartwig Amination with this compound

Amine PartnerResulting DerivativeSignificance of Introduced Group
AnilineN-Phenyl-3-nitropyridin-2-amineCore structure in many dyes and drugs
Morpholine4-(3-Nitropyridin-2-yl)morpholineCommon motif in medicinal chemistry for improving solubility
BenzylamineN-Benzyl-3-nitropyridin-2-amineIntroduction of a flexible, lipophilic side chain
Piperidine2-(Piperidin-1-yl)-3-nitropyridineSaturated heterocycle found in numerous alkaloids

Stepwise Functionalization for Fused Heterocycles

Derivatization reactions on this compound are often stepping stones in multi-step syntheses aimed at building complex, fused heterocyclic systems. A common strategy involves the initial displacement of the bromine, followed by the reduction of the nitro group to an amine. The resulting 2-substituted-3-aminopyridine intermediate possesses two strategically placed functional groups that can undergo an intramolecular cyclization reaction to form a new ring fused to the pyridine core. For example, this approach is utilized in the synthesis of pyrrolo[3,2-b]pyridine scaffolds, which are of significant interest in medicinal chemistry. sigmaaldrich.comtandfonline.com

Table 4: Synthetic Pathway to Fused Heterocycles

StepReactionIntermediate/Product
1Suzuki coupling with (3,4,5-trimethoxyphenyl)boronic acid2-(3,4,5-Trimethoxyphenyl)-3-nitropyridine
2Reduction of nitro group2-(3,4,5-Trimethoxyphenyl)pyridin-3-amine
3Reaction with a suitable partner and intramolecular cyclizationSubstituted 1H-pyrrolo[3,2-c]pyridine derivative tandfonline.com

Furthermore, other transformations, such as the conversion of the bromo substituent to a cyano group (-CN) using reagents like cuprous cyanide, provide alternative handles for subsequent chemistry. rsc.org The resulting 3-nitropyridine-2-carbonitrile can be hydrolyzed, reduced, or used in cycloaddition reactions, further demonstrating the synthetic plasticity of the original scaffold. sigmaaldrich.com These tailored derivatization strategies underscore the value of this compound as a foundational element for constructing diverse and complex molecules for a multitude of research applications. bloomtechz.com

The user's request for an article focusing solely on this compound, structured with a detailed outline covering advanced spectroscopic and computational analysis, cannot be fulfilled at this time due to the absence of the necessary source data. The required information for the following sections is not available:

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Quantum Chemical Calculations:No specific published research detailing quantum chemical calculations (such as HOMO-LUMO energies, molecular electrostatic potential, etc.) for 2-Bromo-3-nitropyridine could be located.

While information exists for related isomers and derivatives (e.g., 2-Bromo-5-nitropyridine, 2-Amino-3-bromo-5-nitropyridine), the strict requirement to focus solely on this compound prevents the use of this data. Generating an article with the requested level of scientific detail and data tables is contingent on the availability of primary research and data, which appears to be unpublished or not widely disseminated for this particular compound.

Therefore, the generation of the requested article cannot proceed without the foundational scientific data.

Geometry Optimization and Equilibrium Structure Determination

The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The optimization calculation systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, which corresponds to the equilibrium structure.

The resulting optimized geometry provides crucial information about the molecule's spatial arrangement, including the planarity of the pyridine (B92270) ring and the orientation of the bromo and nitro substituents. These structural parameters are fundamental for subsequent calculations of the molecule's spectroscopic and electronic properties. While specific bond lengths and angles for this compound are not available, a theoretical study on the related compound 2-amino-3-nitropyridine (B1266227) demonstrated that computational methods can yield geometrical parameters that are in good agreement with experimental X-ray data. najah.eduresearchgate.net

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br Data not available
C-N (nitro) Data not available
N-O Data not available
C-C Data not available
C-N (ring) Data not available
C-C-Br Data not available
C-C-N (nitro) Data not available
O-N-O Data not available

Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound due to a lack of available data.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. wikipedia.org It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, which are key factors in determining its stability.

Table 3: Hypothetical NBO Analysis Data for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Data not available Data not available Data not available

Note: This table is for illustrative purposes only. Specific donor-acceptor interactions and their stabilization energies for this compound are not available in the literature.

Investigation of Non-Linear Optical (NLO) Behavior

The non-linear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields, such as those from a laser. Materials with significant NLO properties are of interest for applications in optoelectronics and photonics. The NLO behavior of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β).

Computational studies on similar molecules, such as 2-Amino-3-bromo-5-nitropyridine, have shown that the presence of both electron-donating and electron-withdrawing groups can lead to a significant NLO response. nih.gov The intramolecular charge transfer from the donor to the acceptor part of the molecule upon excitation is a key factor for high hyperpolarizability values. While no specific NLO data for this compound has been reported, theoretical calculations could predict its potential as an NLO material.

Table 4: Hypothetical NLO Properties of this compound

Property Calculated Value
Dipole Moment (μ) (Debye) Data not available
Mean Polarizability (α) (esu) Data not available

Note: This table is illustrative and does not represent actual calculated values for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Scaffolds for Complex Molecular Architecture

The rigid structure and reactive sites of 2-bromo-3-nitropyridine make it an ideal scaffold for assembling complex, polycyclic, and biaryl molecules, which are often key components in medicinal chemistry and materials science. chemimpex.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to build these elaborate structures. innospk.comnumberanalytics.com

A significant application is in the synthesis of carboline isomers, which are privileged scaffolds in medicinal chemistry. researchgate.net For instance, δ-carboline has been synthesized using this compound as a key starting material. The synthesis involves an initial coupling reaction, followed by a reductive cyclization of the resulting 2-aryl-3-nitropyridine intermediate to form the core carboline structure. researchgate.net This approach provides a unified pathway to various carboline isomers by starting with appropriately substituted nitropyridines. researchgate.net

Research has demonstrated the use of this compound in a multi-step synthesis to produce these complex heterocyclic frameworks. The process often starts with a coupling reaction followed by cyclization to build the fused ring system.

Table 1: Synthesis of Complex Scaffolds from this compound

Starting Material Reaction Type Resulting Scaffold/Intermediate Research Focus
This compound Ullmann Coupling / Reductive Cyclization δ-Carboline Unified approach to carboline isomers researchgate.net
This compound Suzuki-Miyaura Coupling 2-Aryl-3-nitropyridine Intermediate for δ-carboline synthesis researchgate.net
2-Bromo-5-nitropyridine Suzuki-Miyaura Coupling (Piperazin-1-ylmethyl)biaryls Biaryl library for medicinal chemistry gre.ac.uk

Precursors for Functionalized Ligands in Catalysis Research

While direct examples for this compound are specialized, the functional group arrangement is highly conducive to creating ligands for catalysis. The bromo group allows for the introduction of various functionalities through cross-coupling reactions, and the nitro group can be readily reduced to an amino group, providing a coordination site or a point for further elaboration. bloomtechz.comvulcanchem.com This dual reactivity is valuable in designing ligands with specific steric and electronic properties for metal coordination. bloomtechz.comnih.gov

The synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which are useful as ligands, often starts from di-halogenated pyridines. researchgate.net By analogy, this compound can be functionalized sequentially. For example, a nucleophilic substitution or a cross-coupling reaction at the 2-position (displacing bromine) followed by reduction of the nitro group and subsequent reaction at the resulting amino group can generate complex chelating ligands. Research on related bromo-aminopyridines has led to the synthesis of scaffolded ligands designed to stabilize extended metal atom chains (EMACs), a unique class of coordination complexes. georgiasouthern.edu

Development of Novel Heterocyclic Systems

This compound is a pivotal intermediate for the synthesis of a variety of novel fused heterocyclic systems. Its reactivity allows for sequential reactions to build new rings onto the pyridine (B92270) core. sigmaaldrich.com

One prominent example is the synthesis of pyrrolo[2,3-c]pyridines and pyrrolo[3,2-b]pyridines. sigmaaldrich.commdpi.com In one reported pathway, 2-chloro-3-nitropyridine (B167233) (a close analogue often used interchangeably or derived from the bromo-variant) reacts with vinylmagnesium bromide to generate a 7-chloro-1H-pyrrolo[2,3-c]pyridine, which serves as a building block for more complex nortopsentin analogues with antiproliferative activity. mdpi.com Similarly, this compound can be used to synthesize pyrrolo[3,2-b]pyridine derivatives. sigmaaldrich.com

Another pathway involves the reaction of 2-chloro-3-nitropyridine with primary amines, followed by in situ reduction of the nitro group and cyclization with aldehydes to efficiently produce imidazo[4,5-b]pyridines, a scaffold with a broad spectrum of biological activities. nih.govacs.org More complex systems, such as 4H-imidazo[2,1-b]pyrido[2,3-e] bloomtechz.combloomtechz.comCurrent time information in Bangalore, IN.thiadiazine, have also been synthesized starting from the reaction of 2-chloro-3-nitropyridine with bidentate nucleophiles, followed by further cyclization steps. ut.ac.ir

Table 2: Examples of Novel Heterocyclic Systems Synthesized from Nitropyridine Precursors

Precursor Key Reagents Resulting Heterocyclic System Reference
This compound (Not specified) pyrrolo[3,2-b]pyridine sigmaaldrich.com
2-Chloro-3-nitropyridine Vinylmagnesium bromide 7-Chloro-1H-pyrrolo[2,3-c]pyridine mdpi.com
2-Chloro-3-nitropyridine Primary amines, Aromatic aldehydes, Na2S2O4 Imidazo[4,5-b]pyridines nih.gov
2-Chloro-3-nitropyridine Dithizone 4-phenyl-2-phenylazo-4H-pyrido[2,3-e] bloomtechz.combloomtechz.comCurrent time information in Bangalore, IN.thiadiazine ut.ac.ir

Intermediates in Specialty Chemical and Dye Synthesis

This compound serves as a key building block in the production of specialty chemicals, including dyes and pigments. bloomtechz.com The reactivity of the nitro and bromo groups allows for the construction of chromophoric systems. The related compound, 2-amino-3-nitropyridine (B1266227), is a known starting material for the synthesis of azo dyes, which are widely used in the textile industry. nbinno.com Given that this compound can be synthesized from 2-amino-3-nitropyridine via a diazotization reaction, it stands as a crucial intermediate in these synthetic pathways.

The synthesis often involves reducing the nitro group to an amine, which can then be diazotized and coupled with other aromatic systems to form the extended conjugated systems characteristic of azo dyes. Alternatively, the bromine can be substituted by nucleophiles that are part of a chromophore system. This versatility makes it a valuable precursor for creating a diverse range of colored compounds for various industrial applications. bloomtechz.com

Incorporation into Materials with Tunable Properties for Research

The unique electronic properties imparted by the nitro and bromo substituents make this compound and its derivatives valuable for creating functional materials with tunable optical and electronic properties. innospk.com Research has focused on synthesizing novel fluorescent molecules and materials with non-linear optical (NLO) activity. nih.govresearchgate.net

Scientists have synthesized new 2-methyl- and 2-arylvinyl-3-nitropyridines and studied their reactions and photophysical properties. nih.gov These studies found that some of the resulting compounds possessed a large Stokes shift, a desirable characteristic for fluorescent probes and optical materials. mdpi.com The synthetic route allows for the tuning of these properties by varying the substituents. nih.gov For example, (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline was synthesized as a fluorescent derivative. mdpi.com

Furthermore, related aminonitropyridine compounds have been crystallized as salts to create materials with significant second-harmonic generation (SHG) efficiency, indicating their potential as NLO materials. researchgate.net The this compound scaffold provides a clear pathway to such materials through reduction of the nitro group to an amine and subsequent salt formation. This allows for the engineering of crystals with specific packing arrangements necessary for NLO applications.

Table 3: Research on Materials Derived from Nitropyridine Scaffolds

Derivative Class Property Investigated Key Finding Reference
2-Arylvinyl-3-nitropyridines Fluorescence Synthesized compounds exhibit large Stokes shifts. nih.govmdpi.com
2-Amino-3-nitropyridinium salts Non-Linear Optics (NLO) Crystals show significant second-harmonic generation (SHG) efficiency. researchgate.net

Applications in Medicinal Chemistry and Agrochemical Research and Development

Scaffold Design for Drug Discovery and Optimization

The chemical structure of 2-Bromo-3-nitropyridine makes it an excellent scaffold for drug discovery and optimization. Its defined substitution pattern allows for systematic modifications to explore how structural changes affect biological activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. The this compound framework is well-suited for such studies. smolecule.com By systematically altering the substituents on the pyridine (B92270) ring, researchers can fine-tune the pharmacological properties of the resulting derivatives. nih.gov For example, the presence and position of various functional groups can significantly influence a compound's antiproliferative activity. nih.gov The electron-withdrawing nature of the nitro group and the reactivity of the bromine atom allow for a wide range of chemical modifications, enabling the exploration of a broad chemical space to identify compounds with enhanced potency and selectivity. smolecule.com

Design of Compounds with Enhanced Biological Activity Profiles

The strategic design of novel therapeutic agents often relies on the use of versatile chemical building blocks, and this compound serves as a prominent example in this context. bloomtechz.comchemshuttle.com Its utility stems from the reactivity of its functional groups, which allows for systematic structural modifications to develop compounds with tailored and enhanced biological activities. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes the carbon atom bonded to the bromine susceptible to nucleophilic substitution, while the bromine atom itself is an excellent leaving group, facilitating participation in various cross-coupling reactions. bloomtechz.com

Researchers leverage these properties to synthesize libraries of derivative compounds. By introducing different functional groups, scientists can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets like enzymes or receptors. bloomtechz.com This approach is fundamental in medicinal chemistry for developing drug candidates with diverse pharmacological profiles, including potential antibacterial, antiviral, and anticancer activities. bloomtechz.com For instance, nitropyridine derivatives have been instrumental in creating potent inhibitors for key enzymes implicated in disease pathways, such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are relevant in cancer and neurological disorders, respectively. mdpi.com The ability to systematically alter the structure of the this compound core allows for the exploration of structure-activity relationships (SAR), a crucial step in rational drug design aimed at enhancing efficacy and selectivity.

Table 1: Examples of Biologically Active Compounds Derived from Nitropyridine Precursors

Precursor TypeTarget Compound ClassBiological Target/ApplicationReference
Substituted NitropyridinesKinase InhibitorsJanus kinase 2 (JAK2) for cancer therapy mdpi.com
Substituted NitropyridinesKinase InhibitorsGlycogen synthase kinase-3 (GSK3) for neurological disorders mdpi.com
This compoundDiverse HeterocyclesGeneral drug discovery (antibacterial, antiviral, antifungal) bloomtechz.com
2-Amino-3-nitropyridine (B1266227)Anti-HIV AgentsHIV-1 nbinno.com

Research in Agrochemical Development

In the field of agrochemical research, this compound and related compounds are valued as key intermediates for the development of new crop protection agents. innospk.comchemimpex.comchemimpex.com The pyridine ring is a structural motif found in many successful agricultural products, and the functional handles on this compound provide a direct route to novel derivatives. mdpi.comnih.gov The goal of this research is to create more effective and selective pesticides that can protect crops from weeds, pests, and diseases, thereby improving agricultural yields. chemimpex.com The compound serves as a foundational building block for synthesizing active ingredients for the next generation of agrochemicals. innospk.com

Synthesis of Herbicides, Insecticides, and Fungicides

The chemical reactivity of this compound is directly applied to the synthesis of a range of agrochemicals, including herbicides, insecticides, and fungicides. nbinno.com By reacting the bromo and nitro groups, chemists can attach various other molecular fragments to the pyridine core, leading to the creation of compounds with specific biocidal properties. bloomtechz.com For example, research has demonstrated the use of 2-chloro-5-nitropyridine, a closely related intermediate, as a starting material for a new series of insecticides. mdpi.com These synthetic pathways allow for the development of compounds that target biological pathways unique to pests, minimizing harm to non-target organisms and the environment. The versatility of the nitropyridine scaffold enables the creation of a broad spectrum of candidate molecules for screening and further development into commercial agrochemical products. nbinno.comchemimpex.com

Table 2: Agrochemical Applications of Nitropyridine Intermediates

Intermediate TypeAgrochemical ClassTarget Pest/ApplicationReference
This compoundPesticidesGeneral pesticide precursor innospk.com
2-Amino-3-nitropyridineHerbicides, Fungicides, InsecticidesGeneral crop protection nbinno.com
2-Chloro-5-nitropyridineInsecticidesLepidopteran pests (e.g., M. separata, P. xylostella) mdpi.com
General Pyridine DerivativesHerbicides, InsecticidesGeneral crop protection nih.gov

Radiopharmaceutical Research and Development

A specialized yet critical application of nitropyridine intermediates is in the field of radiopharmaceutical research. mdpi.com This area focuses on developing radioactive compounds (radiotracers) for diagnostic imaging techniques, most notably Positron Emission Tomography (PET). mdpi.comresearchgate.net PET imaging allows for the non-invasive visualization and quantification of physiological and pathological processes in the body, playing a vital role in oncology, neurology, and cardiology. mdpi.com The development of novel and effective radiopharmaceuticals is a key driver for advancing the capabilities of the PET method. mdpi.com

Synthesis of Radiolabeled Analogs for Positron Emission Tomography (PET) Imaging

Nitropyridine derivatives, including structures analogous to this compound, are valuable precursors for synthesizing radiolabeled compounds for PET imaging. mdpi.com The nitro group is particularly useful as it can be replaced by a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), through a nucleophilic aromatic substitution reaction. mdpi.comsnmjournals.org Fluorine-18 is an ideal isotope for PET due to its optimal half-life (approx. 110 minutes) and low positron energy, which allows for high-resolution imaging. researchgate.net

A prominent example is the synthesis of PET tracers for imaging tau protein aggregates in the brain, which are a hallmark of Alzheimer's disease. mdpi.com The synthesis of the tau tracer [¹⁸F]T807 involves a final step where a nitro group on a pyridine-like ring system is displaced by [¹⁸F]fluoride. mdpi.com This strategy of using a nitro-precursor for radiofluorination is a common and effective method in radiochemistry. It enables the creation of imaging agents that can track the distribution and density of specific biological targets in living subjects, providing invaluable insights into disease mechanisms and aiding in the development of new therapies. mdpi.comsnmjournals.org

Table 3: Use of Nitropyridine Precursors in PET Radiopharmaceutical Synthesis

PrecursorRadiotracerIsotopeImaging Target / ApplicationReference
5-Bromo-2-nitropyridine[¹⁸F]T807¹⁸FTau pathology in Alzheimer's disease mdpi.com
2-Nitro-substituted pyridine[¹⁸F]H3-2404 / [¹⁸F]H3-2405¹⁸FHistamine subtype-3 receptor (H₃R) snmjournals.org
5-Bromo-2-nitropyridine[¹¹C]PBB3¹¹CTau pathology in Alzheimer's disease mdpi.com

Future Perspectives and Emerging Research Directions

Chemoinformatic and Machine Learning Applications in Reaction Discovery and Optimization

The fields of chemoinformatics and machine learning are beginning to make a significant impact on the discovery and optimization of chemical reactions. These computational approaches can analyze vast datasets of reaction information to predict the outcomes of new transformations, identify optimal reaction conditions, and even suggest novel synthetic routes.

For a molecule such as 2-bromo-3-nitropyridine, these tools can be applied to:

Predict Reactivity: Algorithms can be trained to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding chemists toward the most promising synthetic strategies.

Optimize Reaction Conditions: Machine learning models can explore a wide range of reaction parameters (e.g., catalyst, solvent, temperature) to identify the optimal conditions for a desired transformation, leading to higher yields and purities.

Discover Novel Reactions: By analyzing patterns in known chemical transformations, these computational tools may identify novel and non-intuitive reaction pathways for the functionalization of this compound.

Continuous Flow Chemistry for Scalable and Safe Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. mt.comnumberanalytics.com This is particularly relevant for reactions involving highly reactive or hazardous reagents, such as nitration reactions. researchgate.netcontractpharma.com The use of flow reactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous material at any given time. mt.comrroij.com

The synthesis and derivatization of this compound are well-suited for continuous flow applications. For instance, the nitration of pyridine (B92270) N-oxide to produce nitropyridine intermediates has been successfully demonstrated in a continuous flow system, achieving high yields and selectivity while ensuring safer operation. researchgate.netbeilstein-journals.orgmdpi.com Similarly, the hydrogenation of halogenated nitroaromatic compounds, a common transformation for derivatives of this compound, can be performed with greater efficiency and selectivity in a continuous flow setup. researchgate.netmdpi.com The modular nature of flow chemistry equipment also allows for the straightforward integration of multiple reaction steps, enabling the development of fully automated and scalable synthetic processes. mt.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Nitro Compounds

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous materials. mt.com Enhanced safety due to small reaction volumes and better temperature control. mt.comcontractpharma.com
Scalability Scaling up can be challenging and may require significant process redesign. Readily scalable by running the system for longer periods or using larger reactors. numberanalytics.com
Control Less precise control over reaction parameters like temperature and mixing. Precise control over residence time, temperature, and stoichiometry. mt.com
Yield & Purity May result in lower yields and the formation of byproducts due to poor mixing and temperature gradients. Often leads to higher yields and purities due to superior process control. mt.com

| Efficiency | Can be less efficient due to batch-to-batch variations and downtime. | Highly efficient with the potential for continuous, automated production. mdpi.com |

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Systems

The exploration of novel reactivity patterns and the development of unconventional catalytic systems are key drivers of innovation in organic synthesis. For this compound, this involves moving beyond traditional cross-coupling and nucleophilic substitution reactions to uncover new ways of functionalizing the pyridine ring.

Recent advances in C-H functionalization offer exciting possibilities for the direct and selective modification of the pyridine core. nih.govnih.govingentaconnect.combeilstein-journals.org While the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges, new catalytic methods are emerging to address these issues. nih.govingentaconnect.com These approaches, which often employ transition metal catalysts, can enable the direct introduction of new substituents at specific positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. nih.govbeilstein-journals.org

Furthermore, the development of novel catalytic systems, including biocatalysts and photocatalysts, is expanding the toolbox of synthetic chemists. nih.govnumberanalytics.com These catalysts can offer unique reactivity and selectivity profiles, enabling transformations that are difficult or impossible to achieve with conventional methods. numberanalytics.com The application of these unconventional catalytic systems to this compound and its derivatives could lead to the discovery of new and efficient synthetic routes to valuable compounds.

Development of Highly Selective and Sustainable Synthetic Strategies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. numberanalytics.comresearchgate.netnih.govrasayanjournal.co.in For the synthesis and application of this compound, this translates to a focus on developing highly selective and environmentally benign methodologies.

Key aspects of this trend include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. researchgate.netnih.gov

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to reduce energy consumption and waste generation. numberanalytics.comresearchgate.net

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of pyridine derivatives. numberanalytics.com

Multicomponent reactions, which allow for the synthesis of complex molecules from three or more starting materials in a single step, are a prime example of a sustainable synthetic strategy. researchgate.netnih.gov These reactions are often highly atom-economical and can significantly reduce the number of synthetic steps required to access a target molecule. nih.gov The development of new multicomponent reactions involving this compound could provide rapid and efficient access to a diverse range of functionalized pyridine derivatives.

Expanding the Scope of Bioactive Derivatization for New Pharmacological Profiles

This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds. bloomtechz.commdpi.comnih.gov The unique arrangement of its functional groups allows for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds with potential therapeutic applications. bloomtechz.comsmolecule.comchemimpex.com

Future research in this area will likely focus on:

Lead Optimization: Systematically modifying the structure of known bioactive compounds derived from this compound to improve their potency, selectivity, and pharmacokinetic properties.

Diversity-Oriented Synthesis: Utilizing this compound as a building block in diversity-oriented synthesis campaigns to generate large libraries of novel compounds for high-throughput screening.

Targeted Drug Design: Employing structure-based drug design and other computational methods to design and synthesize new derivatives of this compound that are specifically targeted to a particular biological receptor or enzyme.

The versatility of this compound allows for its incorporation into a wide range of heterocyclic systems, which are privileged structures in medicinal chemistry. mdpi.comnih.gov By exploring new derivatization strategies, researchers can continue to unlock the potential of this compound for the discovery of new drugs with novel pharmacological profiles. bloomtechz.comnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine N-oxide
Nitropyridine
3-fluoropyridine
4-fluoropyridine
3-chloropyridine
4-chloroquinoline
5-Bromo-2-methyl-3-nitropyridine N-oxide
2-methyl-3-nitropyridines
2-chloro-3-nitropyridines
2-methyl-3,5-dinitropyridine (B14619359)
3-nitro-5-Cl(Br)-pyridines
2-Bromo-3-fluoro-4-nitropyridine
2-Bromo-6-methoxy-3-nitropyridine
2-Bromo-5-fluoro-3-nitropyridine
3-bromo-4-nitropyridine N-oxide
2-amino-3-nitropyridine (B1266227)
3-amino-2-bromopyridine
2,3-dibromopyridine
2-amino-6-bromo-3-nitropyridine
2-amino-5-bromo-4-chloro-3-nitropyridine
2-amino-4-chloro-3-nitropyridine
3-(2-(2,4-dichlorophenoxy)ethoxy)-6-methyl-2-nitropyridine
2-bromo-3-ethoxy-6-nitropyridine
6-Bromo-3-methoxy-2-nitropyridine
3-bromo-4-nitropyridine
2-nitropyridine
2-alkylamino-5-nitropyridines
2-chloro-5-methyl-3-nitropyridine
2-amino-5-methylpyridine
2-amino-3-methylpyridine
2-chloro-3,5-dinitropyridine
2-chloro-3-nitropyridine (B167233)
2-chloro-5-nitropyridine
2-amino-5-nitropyridine

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-3-nitropyridine, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential halogenation and nitration of pyridine derivatives. A standard approach involves bromination of 3-nitropyridine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (80–120°C), followed by purification via column chromatography . Alternatively, direct nitration of 2-bromopyridine with mixed nitric-sulfuric acid at low temperatures (0–5°C) can yield the product, though regioselectivity challenges may arise due to competing meta/para nitration . Optimizing stoichiometry, temperature, and catalysts (e.g., H₂SO₄ as a protonating agent) is critical for achieving yields >85% .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for H4 and H5 protons near δ 8.5–9.0 ppm), while ¹³C NMR identifies carbons adjacent to electron-withdrawing groups (Br: ~δ 115 ppm; NO₂: ~δ 150 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 203 (C₅H₂BrN₂O₂⁺) with isotopic patterns confirming bromine .
  • Computational : Density-functional theory (DFT) using B3LYP functionals predicts molecular geometry, vibrational frequencies, and electrostatic potential surfaces, aiding in understanding reactivity .

Q. How does the reactivity of this compound compare to other halogenated nitropyridines?

The bromine atom at C2 is highly electrophilic, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols, while the nitro group at C3 stabilizes the ring via resonance, reducing side reactions. Compared to chloro analogs (e.g., 2-chloro-3-nitropyridine), bromine’s lower electronegativity increases leaving-group ability, accelerating SNAr but requiring milder bases (e.g., K₂CO₃ instead of NaH) to avoid decomposition .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation .
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

The nitro group directs electrophiles to the para position (C5), while bromine favors meta substitution (C4 or C6). For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (XPhos) to suppress competing pathways. Computational modeling (DFT) identifies transition-state energies to predict dominant pathways . For example, amination at C4 proceeds 3× faster than C6 due to lower activation barriers (~25 kcal/mol vs. ~28 kcal/mol) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–90% for SNAr reactions) often stem from trace moisture or oxygen, which deactivate catalysts or promote side reactions. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar). Conflicting NMR data may arise from solvent impurities; deuterated DMSO should be distilled prior to use .

Q. How does this compound serve as a precursor for heterocyclic scaffolds in medicinal chemistry?

The compound is a key intermediate for:

  • Anticancer agents : Suzuki coupling with boronic acids introduces aryl groups at C2, followed by nitro reduction to amines for functionalization .
  • Kinase inhibitors : Pd-catalyzed cyanation at C2 yields 3-nitropyridine-2-carbonitrile, a scaffold for ATP-binding site targeting .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

Pd-catalyzed couplings may produce dehalogenated byproducts (e.g., 3-nitropyridine) due to β-hydroride elimination or catalyst poisoning. Using Pd(OAc)₂ with tri-o-tolylphosphine minimizes decomposition. Computational studies show bromine’s steric bulk increases oxidative addition barriers, favoring ligand-free conditions for certain substrates .

Q. How can computational modeling optimize reaction conditions for this compound derivatives?

DFT (B3LYP/6-311+G**) calculates Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM models) predict polarity-driven regioselectivity—e.g., polar aprotic solvents (DMF) stabilize charge-separated transition states in SNAr .

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Reactant of Route 1
Reactant of Route 1
2-Bromo-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-nitropyridine

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